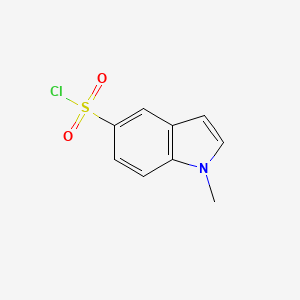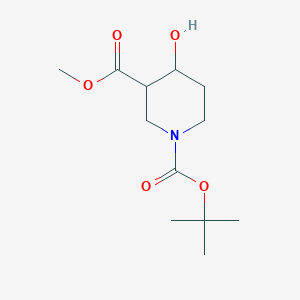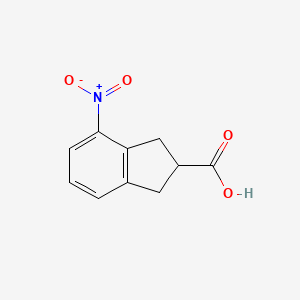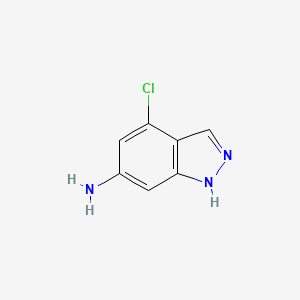
4-Chloro-1H-indazol-6-amine
Vue d'ensemble
Description
4-Chloro-1H-indazol-6-amine is a heterocyclic aromatic organic compound characterized by the presence of a chlorine atom and an amine group on an indazole ring
Applications De Recherche Scientifique
4-Chloro-1H-indazol-6-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
It is known that indazole derivatives, which include 4-chloro-1h-indazol-6-amine, have a wide variety of biological properties .
Mode of Action
Indazole derivatives have been found to possess anti-inflammatory properties . For instance, 6- (p -Bromophenyl)amino-7- (p -chlorophenyl)indazolo- [2′,3′:1,5]-1,2,4-triazolo- [4,3- a ]-1,3,5-benzotriazepine, a novel inhibitor of cyclo-oxygenase-2 (COX-2), was found to inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .
Biochemical Pathways
For example, one indazole derivative was found to inhibit the production of prostaglandin E 2 (PGE 2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Result of Action
It is known that indazole derivatives can have various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-indazol-6-amine typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available starting materials such as 4-chloroaniline and hydrazine.
Cyclization Reaction: The key step involves cyclization, where the starting materials undergo a condensation reaction to form the indazole ring.
Purification: The resulting product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. Large-scale production also requires stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-1H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 4-chloro-1H-indazol-6-one.
Reduction: Reduction reactions can lead to the formation of 4-chloro-1H-indazol-6-ol.
Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: 4-Chloro-1H-indazol-6-one
Reduction Products: 4-Chloro-1H-indazol-6-ol
Substitution Products: Various derivatives depending on the substituent used.
Comparaison Avec Des Composés Similaires
4-Chloro-1H-indazol-6-amine is similar to other indazole derivatives, but it has unique properties due to the presence of the chlorine atom and the amine group. Some similar compounds include:
1H-Indazole: A basic structure without the chlorine atom.
2H-Indazole: A structural isomer with a different arrangement of atoms.
4-Methyl-1H-indazole: A derivative with a methyl group instead of chlorine.
These compounds share the indazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Propriétés
IUPAC Name |
4-chloro-1H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWACFIMPQAJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598312 | |
| Record name | 4-Chloro-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221681-84-1 | |
| Record name | 4-Chloro-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1591822.png)
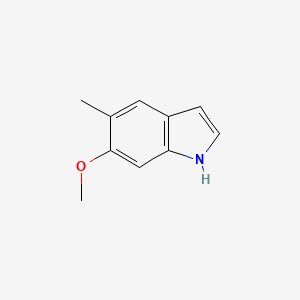




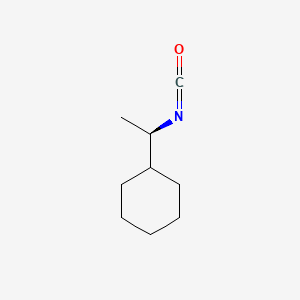

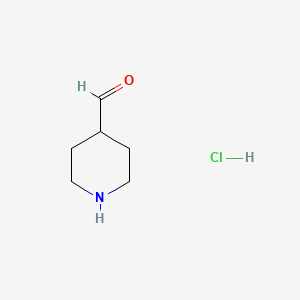

![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)
